methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE is a complex organic compound that features a pyrazole ring, a methoxylated phenyl group, and a piperazine moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE typically involves multi-step organic reactions. Common steps may include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the methoxylated phenyl group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Esterification: The final step often involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxylated phenyl group.
Reduction: Reduction reactions could target the carbonyl groups within the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, altering their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels, among others.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE: can be compared with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of METHYL 2-(1-(4-METHOXYPHENYL)-4-{(Z)-1-[(4-METHYLPIPERAZINO)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE lies in its specific structural features, such as the combination of a methoxylated phenyl group, a piperazine moiety, and a pyrazole ring, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C20H27N5O4 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H27N5O4/c1-14(21-24-11-9-23(2)10-12-24)19-17(13-18(26)29-4)22-25(20(19)27)15-5-7-16(28-3)8-6-15/h5-8,22H,9-13H2,1-4H3/b21-14+ |
InChI Key |
ZMNUYNSNURCPDF-KGENOOAVSA-N |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C)/C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Canonical SMILES |
CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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